2,4-Dimethyl-6-nitrobenzonitrile
Overview
Description
2,4-Dimethyl-6-nitrobenzonitrile: is an aromatic organic compound with the molecular formula C9H8N2O2. It is a derivative of benzonitrile, characterized by the presence of two methyl groups and a nitro group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-nitrobenzonitrile typically involves nitration of 2,4-dimethylbenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 6-position of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-6-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Reduction: 2,4-Dimethyl-6-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Oxidation: 2,4-Dimethyl-6-nitrobenzoic acid.
Scientific Research Applications
Chemistry: 2,4-Dimethyl-6-nitrobenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its derivatives may also find applications in materials science and polymer chemistry.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-nitrobenzonitrile in chemical reactions involves its ability to undergo electrophilic and nucleophilic substitutions due to the presence of electron-withdrawing and electron-donating groups on the benzene ring. The nitro group, being an electron-withdrawing group, makes the aromatic ring more susceptible to nucleophilic attack, while the methyl groups can donate electron density, influencing the reactivity of the compound.
Comparison with Similar Compounds
- 2,3-Dimethyl-6-nitrobenzonitrile
- 3,4-Dimethyl-6-nitrobenzonitrile
- 2,4-Dimethyl-5-nitrobenzonitrile
Comparison: 2,4-Dimethyl-6-nitrobenzonitrile is unique due to the specific positioning of its substituents, which affects its reactivity and the types of reactions it can undergo. Compared to its isomers, the position of the nitro and methyl groups can significantly influence the compound’s chemical behavior and its applications in synthesis.
Properties
IUPAC Name |
2,4-dimethyl-6-nitrobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-3-7(2)8(5-10)9(4-6)11(12)13/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTLDKRLXOSJHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10493469 | |
Record name | 2,4-Dimethyl-6-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10493469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58579-99-0 | |
Record name | 2,4-Dimethyl-6-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10493469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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